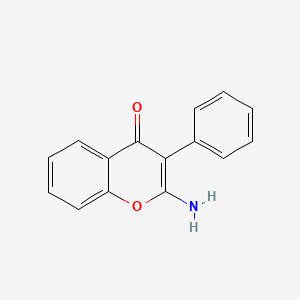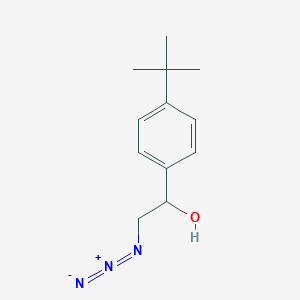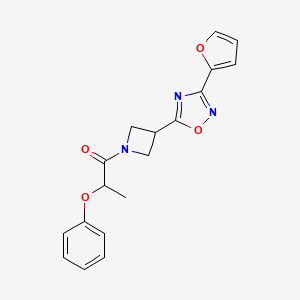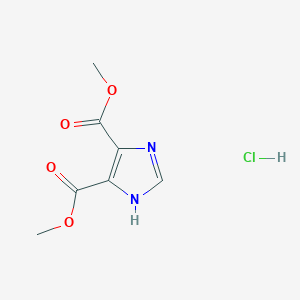
dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1H-imidazole-4,5-dicarboxylate is a chemical compound with the molecular formula C7H8N2O4 . It has a molecular weight of 184.1494 . The IUPAC Standard InChI is InChI=1S/C7H8N2O4/c1-12-6(10)4-5(7(11)13-2)9-3-8-4/h3H,1-2H3, (H,8,9) .
Molecular Structure Analysis
The chemical structure of dimethyl 1H-imidazole-4,5-dicarboxylate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Dimethyl 1H-imidazole-4,5-dicarboxylate is a white to yellow crystalline powder .Aplicaciones Científicas De Investigación
Reactivity and Spectroscopic Characterization
Imidazole derivatives, including dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride, have been extensively studied for their reactive properties. Mossaraf Hossain et al. (2018) synthesized new imidazole derivatives and analyzed their spectroscopic and reactive properties through a combination of experimental and computational approaches. These studies provide insights into the reactivity of imidazole derivatives, showcasing their potential in chemical synthesis and materials science (Hossain et al., 2018).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate significant potential in luminescence sensing. B. Shi et al. (2015) synthesized novel frameworks sensitive to benzaldehyde-based derivatives, indicating applications in chemical sensing and environmental monitoring (Shi et al., 2015).
Corrosion Inhibition
Arylamino substituted mercaptoimidazole derivatives, including those related to dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride, have been explored as corrosion inhibitors for carbon steel in acidic media. Research by Berrin Duran et al. (2021) highlights the effectiveness of these compounds in protecting metal surfaces, pointing towards applications in industrial maintenance and preservation (Duran et al., 2021).
Anticancer Drug Mechanisms
The hydrolysis process of anticancer drugs, such as the ruthenium(III) complex NAMI-A, which includes imidazole as a ligand, has been the subject of detailed study. Research by Jincan Chen et al. (2007) using density functional theory (DFT) offers valuable insights into the drug's mechanism, potentially guiding the development of new therapeutics (Chen et al., 2007).
Catalyst-Free Chemical Synthesis
Innovations in chemical synthesis, such as the catalyst-free cyanation and azidation of organic compounds, have also seen applications of imidazole derivatives. Research by M. Nasseri et al. (2019) demonstrates a one-pot preparation of 5-substituted 1H-tetrazoles, indicating the compound's utility in facilitating efficient and environmentally friendly synthesis processes (Nasseri et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of Dimethyl 1H-Imidazole-4,5-dicarboxylate Hydrochloride are currently unknown. The compound’s structure and molecular weight have been identified
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Imidazole derivatives have been reported to exhibit a range of biological activities , suggesting that Dimethyl 1H-Imidazole-4,5-dicarboxylate Hydrochloride may interact with multiple targets in complex ways.
Biochemical Pathways
It has been used as an intermediate in the synthesis of hedgehog signaling pathway inhibitors and compounds with anti-hepatitis b and c virus activities in vitro .
Result of Action
It’s worth noting that imidazole derivatives have been associated with a variety of biological activities .
Propiedades
IUPAC Name |
dimethyl 1H-imidazole-4,5-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4.ClH/c1-12-6(10)4-5(7(11)13-2)9-3-8-4;/h3H,1-2H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISISTIKMLKZGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CN1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1H-imidazole-4,5-dicarboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2940777.png)


![3-Chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-4-yl]pyridine](/img/structure/B2940784.png)
![N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2940786.png)
![5-{[(3-Methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2940789.png)
![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2940790.png)
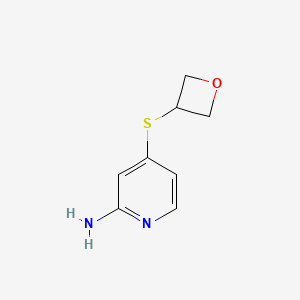
![3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B2940792.png)
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)
